molecular formula C20H19NO4 B2409080 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1351600-22-0

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2409080
CAS No.: 1351600-22-0
M. Wt: 337.375
InChI Key: OLZCIQUXGXUIDY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzofuran core, a privileged structure in medicinal chemistry known for its diverse biological activities, linked to a 1-hydroxy-2,3-dihydro-1H-indene moiety via a carboxamide bridge. The incorporation of a methoxy group on the benzofuran ring is a common strategy to influence the compound's electronic properties, lipophilicity, and metabolic stability, which can be critical for its interaction with biological targets . Compounds with structural similarities, particularly those containing methoxy and hydroxy groups, have been investigated for a range of biological properties, including antioxidative and antiproliferative activities . The presence of these functional groups can enhance antioxidant potential by donating hydrogen atoms or electrons to stabilize free radicals, a mechanism that may be relevant to studying oxidative stress in cellular models . Furthermore, the carboxamide linkage is a stable and prevalent functional group in drug design, often contributing to favorable binding characteristics with enzymes and receptors. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied with guaranteed high purity and consistent quality to ensure reliable experimental results. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-16-8-4-6-14-11-17(25-18(14)16)19(22)21-12-20(23)10-9-13-5-2-3-7-15(13)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCIQUXGXUIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the hydroxyl and methoxy groups, followed by the formation of the carboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protection-deprotection strategies are often employed to achieve the desired structure efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of different derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of ketones, carboxylic acids, or esters.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: Research indicates its possible use in drug development, particularly in the treatment of diseases such as cancer and inflammation. Industry: Its unique properties make it suitable for applications in materials science and as a building block for advanced materials.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Benzofuran Derivatives: These compounds also contain the benzofuran ring system and have comparable properties.

  • Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.

Uniqueness: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its distinct structure allows for specific interactions and activities that are not observed in other similar compounds.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a dihydroindenyl group. Its molecular formula is C19_{19}H21_{21}N1_{1}O4_{4}, and it exhibits various functional groups that contribute to its biological activity.

Structural Formula

N 1 hydroxy 2 3 dihydro 1H inden 1 yl methyl 7 methoxybenzofuran 2 carboxamide\text{N 1 hydroxy 2 3 dihydro 1H inden 1 yl methyl 7 methoxybenzofuran 2 carboxamide}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases derived from similar structures have shown effectiveness against various bacterial strains and fungi .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer types, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrases (hCA I and II). The inhibition constants (Ki) were found to be 484.02 ± 30.30 nM for hCA I and 526.30 ± 112.9 nM for hCA II, indicating a strong affinity for these targets . Such inhibition could have implications in treating conditions like glaucoma or edema.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study involving the synthesis of Mannich bases similar to the compound revealed promising antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the side chains significantly enhanced the efficacy of these compounds .

Study 2: Anticancer Activity

In a comparative study, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting carbonic anhydrases, the compound alters bicarbonate transport and pH regulation within cells.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Q & A

Q. What are the key synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis of benzofuran carboxamide derivatives typically involves coupling reactions between a benzofuran-2-carboxylic acid derivative and an amine-containing intermediate. For example, analogous compounds are synthesized using carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst in dichloromethane, achieving yields of 67–85% . Optimization includes solvent selection (e.g., ethanol, DCM), temperature control (reflux or ambient), and purification via column chromatography or recrystallization. Microwave-assisted synthesis may enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm, indene protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • HPLC : Ensures purity (>95%) by detecting impurities at 0.1–2.2% levels .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screens include:

  • Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition studies (e.g., kinase or dehydrogenase targets) using fluorometric/colorimetric kits .
  • Antimicrobial testing via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Models binding to proteins (e.g., dihydroorotate dehydrogenase) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR : Correlates structural descriptors (logP, polar surface area) with activity to guide optimization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Solutions include:

  • Standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
  • Meta-analysis of dose-response curves to identify outliers .

Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?

  • Prodrug design : Introduce ester or amide moieties to enhance solubility (e.g., methoxy to hydroxyl substitution) .
  • Lipophilicity adjustment : Replace hydrophobic groups (e.g., indene) with polar substituents to improve logP .
  • Metabolic stability : Fluorine substitution at vulnerable sites (e.g., para positions) to block CYP450 oxidation .

Q. What advanced techniques validate the compound’s mechanism of action in disease models?

  • CRISPR-Cas9 knockouts to confirm target dependency .
  • Transcriptomic profiling (RNA-seq) to identify downstream pathways .
  • In vivo efficacy studies in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

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